2-Propylpentanoic-D15 acid
Overview
Description
2-Propylpentanoic-D15 acid, also known as Valproic acid-D15, is a deuterated form of Valproic acid. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C8HD15O2, and it has a molecular weight of 159.3 g/mol .
Scientific Research Applications
2-Propylpentanoic-D15 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of Valproic acid in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Valproic acid.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Safety and Hazards
Future Directions
While the specific future directions for 2-Propylpentanoic-D15 acid are not mentioned in the search results, 2-Propylpentanoic acid has been investigated for neuroprotective, anti-manic, and anti-migraine effects . It is currently a compound of interest in the field of oncology for its anti-proliferative effects and is the subject of many clinical trials in a variety of cancer types .
Biochemical Analysis
Biochemical Properties
2-Propylpentanoic-D15 Acid is known to be an inhibitor of histone deacetylase (HDAC), with an IC50 value in the range of 0.5-2 mM . It inhibits the activity of HDAC1 and induces proteasomal degradation of HDAC2 . This interaction with HDAC enzymes alters the acetylation status of histones, thereby influencing gene expression.
Cellular Effects
In cellular processes, this compound has been observed to promote tumor cell toxicity and increase susceptibility to radiation . It also elevates the levels of γ-aminobutyric acid in the brain , which can influence neuronal signaling and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its inhibitory action on HDAC enzymes . By inhibiting HDAC1 and inducing the degradation of HDAC2, it influences the acetylation status of histones, which can lead to changes in gene expression.
Metabolic Pathways
It is known that valproic acid, the non-deuterated form, is metabolized in the liver through glucuronide conjugation and mitochondrial β-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpentanoic-D15 acid involves the incorporation of deuterium atoms into the Valproic acid molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Valproic acid are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
2-Propylpentanoic-D15 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-Propylpentanone-D15, while reduction can produce 2-Propylpentanol-D15 .
Comparison with Similar Compounds
2-Propylpentanoic-D15 acid is similar to other deuterated analogs of Valproic acid. Some of the similar compounds include:
Valproic acid-D8: Another deuterated form with eight deuterium atoms.
Valproic acid-D10: Contains ten deuterium atoms.
Valproic acid-D12: Contains twelve deuterium atoms.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying the compound’s behavior in various systems .
Properties
IUPAC Name |
2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-BKUSUEPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232089 | |
Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-65-8 | |
Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362049-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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